molecular formula C9H10N4O B13814686 N-(1-methylbenzotriazol-5-yl)acetamide

N-(1-methylbenzotriazol-5-yl)acetamide

Cat. No.: B13814686
M. Wt: 190.20 g/mol
InChI Key: QVTMWATUUCLAAX-UHFFFAOYSA-N
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Description

N-(1-methylbenzotriazol-5-yl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their versatility and stability, making them valuable in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylbenzotriazol-5-yl)acetamide typically involves the reaction of 1-methylbenzotriazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylbenzotriazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methylbenzotriazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-methylbenzotriazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylbenzotriazol-5-yl)acetamide is unique due to its benzotriazole ring, which provides stability and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1-methylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-6(14)10-7-3-4-9-8(5-7)11-12-13(9)2/h3-5H,1-2H3,(H,10,14)

InChI Key

QVTMWATUUCLAAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(N=N2)C

Origin of Product

United States

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